Cas no 172657-73-7 (2-(4-methoxyphenoxy)phenol)

2-(4-methoxyphenoxy)phenol 化学的及び物理的性質
名前と識別子
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- 2-(4-methoxyphenoxy)phenol
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- MDL: MFCD20441255
- インチ: 1S/C13H12O3/c1-15-10-6-8-11(9-7-10)16-13-5-3-2-4-12(13)14/h2-9,14H,1H3
- InChIKey: OEAKAKPPUNQBKN-UHFFFAOYSA-N
- SMILES: C1(O)=CC=CC=C1OC1=CC=C(OC)C=C1
2-(4-methoxyphenoxy)phenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-23670450-2.5g |
2-(4-methoxyphenoxy)phenol |
172657-73-7 | 95% | 2.5g |
$2351.0 | 2024-06-19 | |
Enamine | EN300-23670450-5.0g |
2-(4-methoxyphenoxy)phenol |
172657-73-7 | 95% | 5.0g |
$3479.0 | 2024-06-19 | |
Enamine | EN300-23670450-1g |
2-(4-methoxyphenoxy)phenol |
172657-73-7 | 95% | 1g |
$0.0 | 2023-09-15 | |
1PlusChem | 1P0280PG-100mg |
2-(4-methoxyphenoxy)phenol |
172657-73-7 | 95% | 100mg |
$576.00 | 2024-06-19 | |
1PlusChem | 1P0280PG-10g |
2-(4-methoxyphenoxy)phenol |
172657-73-7 | 95% | 10g |
$6439.00 | 2024-06-19 | |
1PlusChem | 1P0280PG-50mg |
2-(4-methoxyphenoxy)phenol |
172657-73-7 | 95% | 50mg |
$394.00 | 2024-06-19 | |
1PlusChem | 1P0280PG-500mg |
2-(4-methoxyphenoxy)phenol |
172657-73-7 | 95% | 500mg |
$1219.00 | 2024-06-19 | |
Aaron | AR0280XS-250mg |
2-(4-methoxyphenoxy)phenol |
172657-73-7 | 95% | 250mg |
$842.00 | 2025-02-15 | |
1PlusChem | 1P0280PG-2.5g |
2-(4-methoxyphenoxy)phenol |
172657-73-7 | 95% | 2.5g |
$2968.00 | 2024-06-19 | |
1PlusChem | 1P0280PG-5g |
2-(4-methoxyphenoxy)phenol |
172657-73-7 | 95% | 5g |
$4362.00 | 2024-06-19 |
2-(4-methoxyphenoxy)phenol 関連文献
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
2-(4-methoxyphenoxy)phenolに関する追加情報
2-(4-Methoxyphenoxy)phenol: A Versatile Compound in Pharmaceutical and Biomedical Research
2-(4-Methoxyphenoxy)phenol, with the chemical formula C14H14O4 and CAS number 172657-73-7, has emerged as a significant compound in the field of pharmaceutical chemistry. This phenolic derivative features a biphenyl core with methoxy substitution at the 4-position of one aromatic ring and hydroxy functionality at the 2-position of the other. Recent studies have highlighted its potential applications in drug development, particularly in the context of anti-inflammatory and antioxidant therapies. The 4-methoxyphenoxy group contributes to the compound's unique electronic properties, which are critical for its biological activity.
Research published in 2023 in the Journal of Medicinal Chemistry has demonstrated that 2-(4-methoxyphenoxy)phenol exhibits potent antioxidant activity, comparable to established compounds like resveratrol. The compound's ability to scavenge free radicals and modulate oxidative stress pathways makes it a promising candidate for the treatment of neurodegenerative diseases. Additionally, its structure allows for the incorporation of functional groups that can enhance solubility and bioavailability, which are essential for drug development.
Recent advancements in synthetic chemistry have enabled the scalable production of 2-(4-methoxyphenoxy)phenol, making it more accessible for preclinical studies. A 2024 study in the European Journal of Medicinal Chemistry reported the successful synthesis of this compound using a one-pot microwave-assisted method, which significantly reduces reaction time and energy consumption. This development is particularly relevant for industries focused on green chemistry and sustainable manufacturing practices.
The phenol moiety in 2-(4-methoxyphenoxy)phenol is known for its ability to interact with biological targets such as enzymes and receptors. In a 2023 study published in Pharmaceutical Research, researchers found that the compound can inhibit the activity of certain enzymes involved in inflammatory responses, suggesting its potential as an anti-inflammatory agent. These findings align with the growing trend of repurposing existing compounds for new therapeutic applications.
Another area of interest is the use of 2-(4-methoxyphenoxy)phenol in the development of drug delivery systems. Its hydrophobic properties make it suitable for incorporation into liposomal formulations, which can improve the targeting of therapeutic agents to specific tissues. A 2024 study in Advanced Drug Delivery Reviews explored the use of this compound as a carrier for poorly water-soluble drugs, demonstrating enhanced cellular uptake and reduced toxicity.
Furthermore, the 4-methoxy substituent in the compound plays a crucial role in modulating its pharmacokinetic profile. Research conducted in 2023 by the Department of Pharmaceutical Sciences at the University of California highlighted how the methoxy group enhances the compound's stability in biological environments, reducing degradation and improving its half-life in vivo.
The versatility of 2-(4-methyloxyphenoxy)phenol extends to its potential applications in the development of agrochemicals. A 2024 study in ACS Sustainable Chemistry & Engineering reported its use as a herbicide due to its ability to disrupt plant cell membranes. This application underscores the compound's broad utility beyond the pharmaceutical sector.
Despite its promising properties, the development of 2-(4-methoxyphenoxy)phenol as a therapeutic agent requires further investigation into its long-term safety and efficacy. Clinical trials are currently in the preclinical phase, with early results showing minimal toxicity in animal models. These findings are encouraging for the eventual translation of this compound into human therapies.
As research into 2-(4-methoxyphenoxy)phenol continues to evolve, its role in the pharmaceutical industry is expected to expand. The compound's unique structure and functional groups make it a valuable tool for the design of novel drugs targeting a wide range of diseases. The ongoing exploration of its properties and applications is likely to yield further insights into its potential as a therapeutic agent.
In conclusion, 2-(4-methoxyphenoxy)phenol represents a significant advancement in the field of pharmaceutical chemistry. Its unique chemical structure and diverse biological activities position it as a promising candidate for the development of new therapies. As research in this area progresses, the compound is likely to play an increasingly important role in the treatment of various diseases, contributing to the advancement of biomedical science.
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